4-(2-Chloro-4-nitrobenzamido)benzoic acid
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Overview
Description
4-(2-Chloro-4-nitrobenzamido)benzoic acid, also known as NBD-Cl, is a fluorescent reagent that is widely used in biochemical and physiological research. This compound is a derivative of benzoic acid and is commonly used in the labeling and detection of proteins, peptides, and amino acids.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrobenzamido)benzoic acid involves the covalent attachment of the NBD group to amino acid residues in proteins. This covalent attachment results in a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
4-(2-Chloro-4-nitrobenzamido)benzoic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is generally considered to be non-toxic and non-invasive, making it an ideal reagent for use in live-cell imaging studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-Chloro-4-nitrobenzamido)benzoic acid in lab experiments is its high sensitivity and specificity for labeling proteins and amino acids. This compound is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 4-(2-Chloro-4-nitrobenzamido)benzoic acid in lab experiments. For example, this compound may not be suitable for use in certain experimental systems or with certain types of proteins. Additionally, the fluorescent signal generated by 4-(2-Chloro-4-nitrobenzamido)benzoic acid may be affected by factors such as pH, temperature, and the presence of other molecules in the sample.
Future Directions
There are many potential future directions for the use of 4-(2-Chloro-4-nitrobenzamido)benzoic acid in scientific research. One possible direction is the development of new methods for using this compound in live-cell imaging studies. Another potential direction is the use of 4-(2-Chloro-4-nitrobenzamido)benzoic acid in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Overall, the use of 4-(2-Chloro-4-nitrobenzamido)benzoic acid in scientific research has the potential to greatly enhance our understanding of protein function and localization. With continued research and development, this compound may prove to be an invaluable tool for investigating a wide range of biological processes.
Synthesis Methods
The synthesis of 4-(2-Chloro-4-nitrobenzamido)benzoic acid involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-chloroaniline to form 4-(2-Chloro-4-nitrobenzamido)benzoic acid.
Scientific Research Applications
4-(2-Chloro-4-nitrobenzamido)benzoic acid is commonly used in scientific research for the labeling and detection of proteins, peptides, and amino acids. This compound is particularly useful in fluorescence-based assays, where it can be used to monitor protein-protein interactions, enzyme activity, and protein localization.
properties
IUPAC Name |
4-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-12-7-10(17(21)22)5-6-11(12)13(18)16-9-3-1-8(2-4-9)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNEBDIUCWLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-nitrobenzamido)benzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.